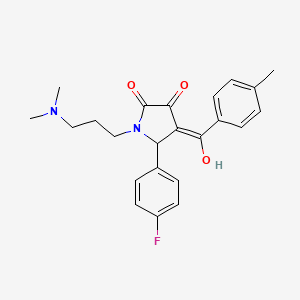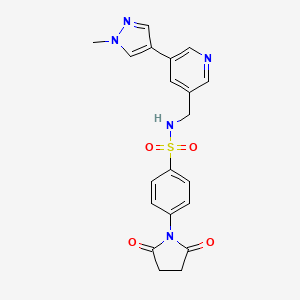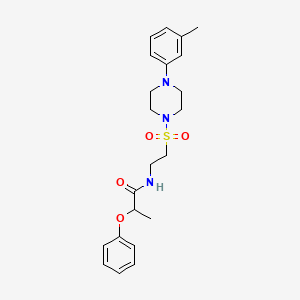
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic target for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Antibacterial Activity
Compounds with structural similarities to 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide have been explored for their antibacterial properties. For example, derivatives of pyrido(2,3-d)pyrimidine, which may share some structural resemblance, have shown significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of such compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).
Antidepressant Development
The metabolic pathway of a novel antidepressant, Lu AA21004, involving piperazine derivatives, has been studied to understand its oxidation to various metabolites. This research is crucial for developing antidepressants with improved efficacy and reduced side effects. The study identifies key enzymes involved in the metabolism, offering insights into the drug's pharmacokinetics (Hvenegaard et al., 2012).
Antiproliferative Activity
New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds showed promising activity, highlighting the potential of these derivatives in cancer therapy research (Mallesha et al., 2012).
Alzheimer’s Disease Research
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase, a target in Alzheimer's disease treatment, showing potential for further development (Rehman et al., 2018).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, structurally related to the compound of interest, have been developed as inhibitors of carbonic anhydrase isozymes. These compounds show inhibition of cytosolic and tumor-associated isozymes, indicating their potential in designing inhibitors for managing hypoxic tumors (Garaj et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide are the α1B and α2A adrenoceptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
This compound acts as a potent, non-selective antagonist of α1B and α2A adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1B and α2A adrenoceptors.
Biochemical Pathways
It is known that α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
It has been observed that after the chronic administration of a similar compound, there was a reduced level of triglycerides and glucose in the rat plasma .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound may have potential benefits in the improvement of the reduction of elevated glucose and triglyceride levels.
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-7-6-8-20(17-18)24-12-14-25(15-13-24)30(27,28)16-11-23-22(26)19(2)29-21-9-4-3-5-10-21/h3-10,17,19H,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQIQGWCPXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
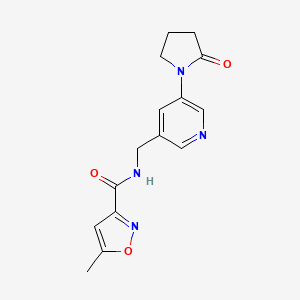

![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)

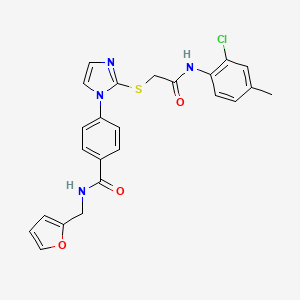
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![3-((2E)but-2-enyl)-8-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2551785.png)
![2-(4-fluorophenyl)-4-methyl-7-(3-methylbenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2551786.png)

